molecular formula C13H18FNO2 B8400216 4-Fluoro-DL-phenylalanine tert-butyl ester

4-Fluoro-DL-phenylalanine tert-butyl ester

Cat. No.: B8400216
M. Wt: 239.29 g/mol
InChI Key: VLUZNVMKIYJNRF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-DL-phenylalanine tert-butyl ester is a fluorinated derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester typically involves the esterification of 4-fluorophenylalanine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds is facilitated by these advanced systems.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-DL-phenylalanine tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: 4-Fluorophenylalanine.

    Reduction: 4-Fluorophenylalaninol.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

4-Fluoro-DL-phenylalanine tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-DL-phenylalanine tert-butyl ester involves its incorporation into peptides and proteins, where it can influence their folding, stability, and interactions. The fluorine atom’s high electronegativity and small size allow it to modulate the compound’s acidity, basicity, and hydrophobicity . This modulation can affect various molecular targets and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • α-Fluorophenylalanine
  • β-Fluorophenylalanine
  • β,β-Difluorophenylalanine

Uniqueness

4-Fluoro-DL-phenylalanine tert-butyl ester is unique due to its tert-butyl ester group, which provides additional stability and protection during chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1

InChI Key

VLUZNVMKIYJNRF-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N

Origin of Product

United States

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